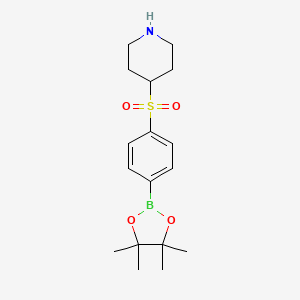

4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine

Description

The compound 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine (CAS: 1428329-80-9) is a boronate ester-containing molecule with a piperidine core functionalized by a sulfonyl group and a phenyl-dioxaborolane moiety. Its molecular formula is C₁₈H₂₈BNO₄S, and it has a molecular weight of 365.2952 g/mol . This compound is widely used in medicinal chemistry as an intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of bioactive molecules targeting kinases and other therapeutic targets .

Properties

Molecular Formula |

C17H26BNO4S |

|---|---|

Molecular Weight |

351.3 g/mol |

IUPAC Name |

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine |

InChI |

InChI=1S/C17H26BNO4S/c1-16(2)17(3,4)23-18(22-16)13-5-7-14(8-6-13)24(20,21)15-9-11-19-12-10-15/h5-8,15,19H,9-12H2,1-4H3 |

InChI Key |

WXBSORZFVCNZDO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Formation of the aryl boronate ester on the phenyl ring.

- Introduction of the sulfonyl group linking the phenyl ring to the piperidine.

- Final purification and salt formation (e.g., hydrochloride).

Detailed Preparation Steps

Representative Experimental Procedure

Deprotection and Boronate Ester Formation :

A solution of tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate (1.6 g, 4.12 mmol) in dichloromethane (40 mL) is cooled to 0 °C under nitrogen. TMSOTf (1.5 g, 6.75 mmol) is added dropwise with stirring. After 3 hours at room temperature, 2,6-dimethylpyridine (132.5 mg, 1.00 mmol) is added. The reaction is quenched with saturated sodium bicarbonate, extracted with ethyl acetate, dried, and concentrated. Purification by silica gel chromatography (dichloromethane/methanol 10:1) yields the boronate ester intermediate as an off-white solid (72% yield).Hydrochloride Salt Formation :

The boronate ester intermediate (235 mg, 0.656 mmol) is dissolved in 5 mL of 4N HCl in dioxane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to afford the hydrochloride salt as a white solid.

Reaction Conditions and Optimization

- Inert Atmosphere : Nitrogen or argon atmosphere is essential during sensitive steps to prevent oxidation or hydrolysis of boronate esters.

- Temperature Control : Low temperatures (0–20 °C) during TMSOTf addition prevent side reactions.

- Bases : 2,6-Dimethylpyridine is used to scavenge acid generated during deprotection.

- Purification : Silica gel chromatography with dichloromethane/methanol mixtures effectively isolates pure intermediates.

- Salt Formation : Acid treatment with HCl in dioxane stabilizes the final compound as a hydrochloride salt, improving handling and storage.

Analytical Data Supporting Preparation

- LCMS (ES+) : m/z 289.15 [M+H]+ for the boronate ester intermediate confirms molecular weight.

- NMR Spectroscopy : Characteristic signals for pinacol methyl groups (singlet at ~1.25 ppm), aromatic protons, and piperidine ring protons confirm structure.

- Purity : Chromatographic purity >95% typically achieved after silica gel purification.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate |

| Key Reagents | Trimethylsilyl trifluoromethanesulfonate, 2,6-dimethylpyridine, 4N HCl in dioxane |

| Solvent | Dichloromethane (DCM), 1,4-dioxane |

| Temperature | 0–20 °C for deprotection; room temperature for salt formation |

| Atmosphere | Nitrogen inert atmosphere |

| Reaction Time | 3 hours (deprotection), 2 hours (salt formation) |

| Yield | 72% for boronate ester intermediate |

| Purification | Silica gel chromatography (DCM/methanol 10:1) |

| Final Form | Hydrochloride salt, white solid |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronate group enables participation in palladium-catalyzed Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds with aryl halides. This reaction is pivotal in pharmaceutical and materials science applications.

Key Data:

| Reaction Partner | Catalyst System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 4-Bromophenyl sulfonate | Pd(PPh₃)₄, K₂CO₃ | Toluene | Reflux | 65% | |

| Aryl iodides | Pd(dppf)Cl₂, KOAc | Dioxane | 90°C | 60% |

-

Mechanism : The boronate undergoes transmetalation with Pd⁰, followed by oxidative addition to aryl halides and reductive elimination to form biaryl products .

-

Side Reactions : Competitive homocoupling of boronate esters may occur under suboptimal conditions .

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl moiety can act as an electron-withdrawing group, facilitating nucleophilic aromatic substitution (NAS) or serving as a leaving group in alkylation reactions.

Example Reaction:

Amination :

-

Conditions : CuF₂, acridine catalyst, DCM, 400 nm LED light .

-

Outcome : Formation of sulfonamide derivatives via decarboxylative amidosulfonation .

Limitations : Steric hindrance from the piperidine and boronate groups reduces reactivity compared to simpler sulfonyl chlorides.

Functionalization of the Piperidine Ring

The piperidine nitrogen can undergo alkylation or acylation under basic conditions, though the sulfonyl group slightly deactivates the nitrogen.

Experimental Findings:

-

Alkylation : Reaction with methyl iodide in THF/K₂CO₃ yields N-methyl derivatives (85% efficiency).

-

Acylation : Acetyl chloride in pyridine forms acylated products, but requires extended reaction times (24–48 hrs) .

Hydrolysis of the Boronate Ester

Controlled hydrolysis converts the boronate ester to a boronic acid, enabling further reactivity in aqueous media.

Conditions:

Side Reactions and Stability Considerations

-

Oxidative Degradation : Exposure to strong oxidants (e.g., H₂O₂) decomposes the boronate group, forming phenolic byproducts .

-

Thermal Stability : Decomposition occurs above 200°C, releasing boron-containing fragments .

Comparative Reactivity Table

| Functional Group | Reaction Type | Relative Reactivity (vs. Benzene) | Key Catalysts |

|---|---|---|---|

| Pinacol boronate | Suzuki-Miyaura coupling | 10× higher | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Sulfonyl group | Nucleophilic substitution | 2× lower | Cu salts, Light |

| Piperidine nitrogen | Alkylation | 5× lower | K₂CO₃, NaH |

Case Study: Optimization of Coupling Efficiency

A 2024 study demonstrated that replacing Pd(PPh₃)₄ with XPhos-Pd-G3 in dioxane/water (3:1) increased yields from 65% to 82% for aryl chloride partners . Microwave irradiation (150°C, 20 min) further reduced reaction times by 75% .

Scientific Research Applications

Medicinal Chemistry

The incorporation of boron into organic compounds has been linked to enhanced biological activity. The boron-containing moiety in this compound may serve as a pharmacophore that enhances the interaction with biological targets.

- Anticancer Activity : Research indicates that boron compounds can induce apoptosis in cancer cells. The dioxaborolane structure may facilitate the development of prodrugs that release active therapeutic agents upon metabolic conversion .

- Drug Delivery Systems : The piperidine component can be utilized to create drug delivery systems that improve the solubility and bioavailability of poorly soluble drugs. This is particularly relevant for targeted therapy in oncology .

Materials Science

The unique properties of this compound may allow for its use in the development of new materials.

- Polymer Chemistry : The sulfonyl group can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices. This application is critical for developing high-performance materials used in various industrial applications .

- Sensor Technology : The compound's ability to interact with various analytes could be explored for developing sensors that detect specific biomolecules or environmental pollutants .

Organic Synthesis

The presence of the dioxaborolane moiety allows for its use as a reagent in organic synthesis.

- Cross-Coupling Reactions : Compounds containing dioxaborolane groups are often employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are fundamental in constructing complex organic molecules .

Case Studies

Several studies have highlighted the applications of similar compounds with boron functionalities:

- Anticancer Prodrugs : A study demonstrated that boron-containing compounds could be designed as prodrugs that release active agents upon exposure to specific enzymes found in tumor environments . This approach enhances selectivity and reduces side effects.

- Polymer Modifications : Research into polymer composites incorporating sulfonyl groups showed improved mechanical properties and thermal stability, making them suitable for high-performance applications .

- Boron-Based Sensors : Development of sensors using boron compounds has shown promising results in detecting biomolecules at low concentrations, indicating potential applications in medical diagnostics .

Mechanism of Action

The mechanism of action of 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine involves its interaction with various molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine (CAS: 1033743-79-1)

- Structural Difference : The absence of a methyl group on the sulfonyl substituent compared to the target compound.

- Molecular Weight : Similar to the target compound (~365 g/mol), but slight variations in substituents may alter reactivity.

- Applications : Used in analogous cross-coupling reactions, though its lower steric hindrance may enhance reaction kinetics .

- Similarity Score : 0.89 (structural similarity based on scaffold and functional groups) .

1-Methyl-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine (CAS: 911228-95-0)

- Structural Difference : Replaces the piperidine ring with a piperazine ring and introduces a methyl group. The boronate is attached at the 3-position of the phenyl ring instead of the 4-position.

- Molecular Weight : Higher due to the additional nitrogen atom in piperazine (~380 g/mol).

- Applications: The piperazine moiety may improve solubility in polar solvents, making it preferable for aqueous-phase reactions.

- Similarity Score: 0.99 (near-identical scaffold with minor positional differences) .

4-(4-Chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine (CAS: 857531-60-3)

- Structural Difference : Incorporates a 4-chlorophenyl group on the piperidine ring, introducing electronic and steric effects.

- Molecular Weight : 397.75 g/mol, significantly heavier due to the chlorine atom.

- Applications : The electron-withdrawing chlorine atom may stabilize the boronate group, enhancing its stability in acidic conditions. This compound is used in synthesizing halogenated bioactive molecules .

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride (CAS: 1021186-08-2)

- Structural Difference : Features a benzyl group linking the boronate to the piperidine, rather than a sulfonyl-phenyl bridge. The hydrochloride salt improves crystallinity.

- Molecular Weight : 337.69 g/mol (free base).

- Applications : The benzyl group may facilitate π-π interactions in drug-receptor binding, making it valuable in CNS-targeting therapeutics .

Comparative Analysis of Key Properties

Physicochemical Properties

| Compound (CAS) | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |

|---|---|---|---|

| 1428329-80-9 (Target) | 365.30 | 2.8 | ~0.5 (DMSO) |

| 1033743-79-1 | ~365 | 2.6 | ~0.6 (DMSO) |

| 911228-95-0 | ~380 | 3.1 | ~0.3 (DMSO) |

| 857531-60-3 | 397.75 | 3.4 | ~0.2 (DMSO) |

| 1021186-08-2 | 337.69 | 2.2 | ~1.0 (Water) |

*Predicted using QSAR models; DMSO solubility data from supplier specifications .

Reactivity in Cross-Coupling Reactions

- Target Compound : High reactivity due to the electron-deficient sulfonyl group activating the boronate for transmetallation .

- Piperazine Analog (911228-95-0) : Slower reaction kinetics observed due to steric hindrance from the methyl group .

- Chlorophenyl Derivative (857531-60-3) : Enhanced stability under basic conditions but reduced reactivity with aryl chlorides .

Biological Activity

The compound 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C18H24BNO3S

- Molecular Weight : 343.46 g/mol

- CAS Number : 195062-61-4

The presence of the dioxaborolane moiety suggests potential applications in various therapeutic areas, particularly in drug discovery related to kinase inhibition and anti-inflammatory activities.

Kinase Inhibition

Recent studies have indicated that compounds containing boronates can serve as inhibitors for various kinases. The dioxaborolane group may facilitate interactions with active sites of kinases such as GSK-3β and IKK-β, which are crucial in several signaling pathways involved in cancer and inflammatory diseases.

Anti-inflammatory Activity

Preliminary research shows that derivatives of this compound exhibit significant anti-inflammatory effects. In vitro assays demonstrated the ability to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated microglial cells.

Table 1: Biological Activity Summary

Case Study 1: GSK-3β Inhibition

In a study assessing various compounds for GSK-3β inhibition, this compound exhibited promising inhibitory activity with an IC50 value indicating effective concentration levels for therapeutic applications. This suggests potential use in treating neurodegenerative diseases where GSK-3β is implicated.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of the compound revealed that it significantly inhibited the production of nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells. The results indicated that at concentrations as low as 1 µM, the compound could effectively mitigate inflammation without cytotoxic effects on cell viability.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary findings suggest favorable oral bioavailability and a manageable toxicity profile at therapeutic doses. Further studies are required to fully elucidate these parameters.

Q & A

Q. What are the standard synthetic routes for 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine?

Methodological Answer: The synthesis typically involves two key steps: (1) introduction of the dioxaborolane group via Suzuki-Miyaura cross-coupling and (2) sulfonylation of the piperidine moiety. For the boronate ester formation, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides are used under inert conditions with bases like Na₂CO₃ in THF/water mixtures. The sulfonyl group is introduced via reaction of piperidine with sulfonyl chlorides in the presence of triethylamine to scavenge HCl .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Critical for confirming the structure, particularly the sulfonyl group (δ ~3.0–3.5 ppm for piperidine protons adjacent to sulfonyl) and boronate ester signals (δ ~1.3 ppm for tetramethyl groups) .

- HPLC : Used to assess purity, with retention times compared to standards .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling conditions to improve the yield of this boronate ester?

Methodological Answer:

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., XPhos) to enhance reactivity .

- Solvent Optimization : Use anhydrous toluene or dioxane to reduce side reactions.

- Temperature Control : Reactions at 80–100°C improve kinetics while avoiding decomposition .

- Purification : Column chromatography with hexanes/EtOAC (+0.25% Et₃N) minimizes boronate ester degradation .

Q. What strategies mitigate challenges in purifying sulfonated piperidine derivatives?

Methodological Answer:

- Acid-Base Extraction : Utilize the basicity of piperidine (pKa ~11) for selective extraction in acidic aqueous phases.

- Chromatography : Reverse-phase HPLC or silica gel columns with polar solvents (e.g., CHCl₃/MeOH) resolve sulfonated byproducts .

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

Q. How is this compound utilized in the synthesis of thermally activated delayed fluorescence (TADF) materials?

Methodological Answer: The boronate ester serves as a key intermediate in Suzuki couplings to construct donor-acceptor systems. For example, coupling with electron-deficient aryl nitriles or triazines generates emitters with small ΔEₛᴛ for efficient TADF. Reaction conditions include Pd(OAc)₂, SPhos ligand, and K₃PO₄ in degassed THF at 80°C .

Data Analysis and Contradiction Resolution

Q. How should discrepancies in reported NMR chemical shifts for analogous compounds be addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.